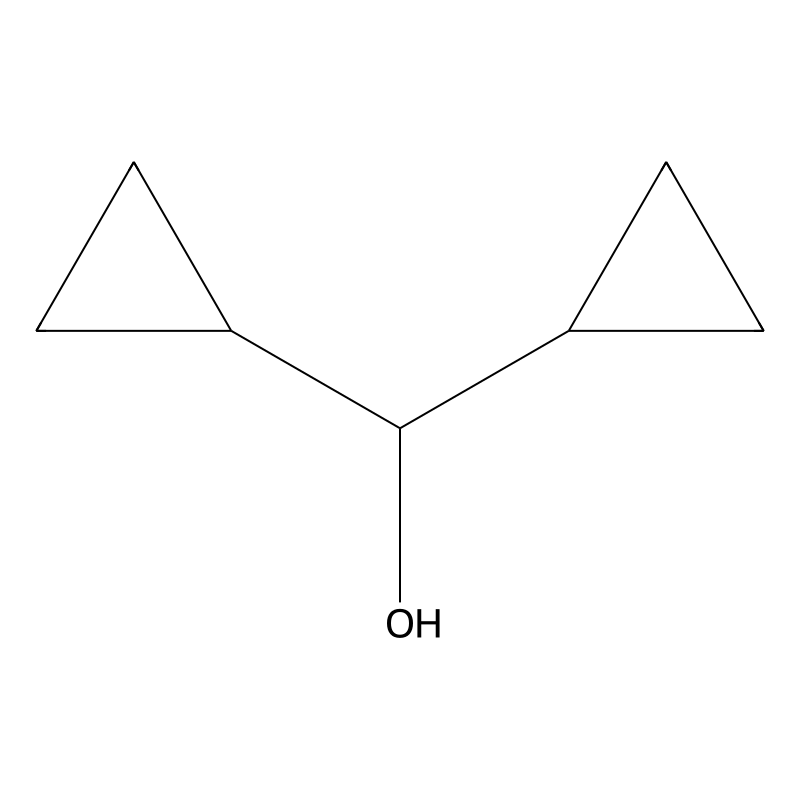

Dicyclopropylmethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dicyclopropylmethanol is an organic compound characterized by its unique structure, which includes two cyclopropyl groups attached to a central methanol moiety. Its molecular formula is , and it falls within the class of alcohols. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the distinctive reactivity imparted by the cyclopropyl groups.

Organic Synthesis:

- Asymmetric Catalysis: DCM can act as a chiral ligand in asymmetric catalysis, a technique for creating molecules with a specific handedness. Studies suggest DCM-based ligands can be effective for various reactions, including the synthesis of pharmaceuticals and other biologically active compounds.

- Building Block for Complex Molecules: The unique structure of DCM, with its two cyclopropyl rings attached to a central carbon, makes it a valuable building block for synthesizing more complex organic molecules. Researchers are exploring its use in creating new materials with desired properties.

Medicinal Chemistry:

- Drug Discovery: Studies have investigated DCM's potential as a scaffold for developing new drugs. Its ability to interact with certain biological targets makes it a candidate for various therapeutic applications, though further research is needed to assess its efficacy and safety [].

- Antimicrobial Activity: Some studies have reported the antimicrobial activity of DCM against certain bacteria and fungi. However, more research is required to understand the mechanisms of action and potential clinical applications.

Material Science:

- Polymer Synthesis: DCM can be incorporated into polymers, potentially influencing their properties like thermal stability, mechanical strength, and biodegradability. Research is ongoing to explore its use in developing new functional materials.

Environmental Research:

- Biodegradation Studies: Studies are investigating the biodegradation of DCM by microorganisms, which is crucial for understanding its environmental fate and potential impact.

- Dehydration: Under acidic conditions, dicyclopropylmethanol can undergo dehydration to form olefins.

- Oxidation: It can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

- Esterification: Reacting with carboxylic acids can yield esters, which are important in various applications.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Dicyclopropylmethanol exhibits interesting biological properties. Research indicates that compounds with cyclopropyl moieties can act as inhibitors of certain enzymes, including alcohol dehydrogenases. The presence of cyclopropyl groups may enhance binding affinity and specificity towards biological targets, making dicyclopropylmethanol a candidate for further pharmacological studies .

The synthesis of dicyclopropylmethanol can be achieved through several methods:

- Hydrogenation of Cyclopropanecarboxaldehyde: This method involves hydrogenating cyclopropanecarboxaldehyde in the presence of catalysts such as cobalt or nickel under controlled pressure and temperature conditions. The selectivity of this reaction is typically high, yielding significant amounts of dicyclopropylmethanol .

- Rearrangement Reactions: Dicyclopropylmethanol can also be synthesized through rearrangement reactions involving cyclopropyl derivatives, where specific catalysts facilitate the transformation .

- Coupling Reactions: Utilizing coupling reactions with alkynes can also lead to the formation of dicyclopropylmethanol derivatives, showcasing its utility in synthetic pathways .

Dicyclopropylmethanol has several applications:

- Pharmaceuticals: Its unique structure allows it to serve as a building block in drug synthesis, particularly for compounds aimed at targeting specific biological pathways.

- Organic Synthesis: It is used as a reagent in various organic transformations due to its reactivity.

- Solvent: Dicyclopropylmethanol can act as a solvent in

Studies on dicyclopropylmethanol's interactions with biological systems indicate that it may function as a mechanism-based inhibitor for certain enzymes. For instance, its interaction with methanol dehydrogenase suggests that it could influence metabolic pathways involving alcohol metabolism . Further research into these interactions could reveal more about its potential therapeutic effects.

Dicyclopropylmethanol shares structural and functional characteristics with several related compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Cyclopropylmethanol | Single cyclopropyl group | Exhibits anesthetic properties | |

| 1-Cyclopropyl-2-propanol | Two carbon chains with cyclopropane | Potential antifungal activity | |

| 1-Cyclopropyl-1-butanol | Similar structure but different carbon chain | Different reactivity patterns due to chain length |

Dicyclopropylmethanol's dual cyclopropyl groups set it apart from these compounds, enhancing its reactivity and potential biological activity.

Hydrogenation-Based Methods

Hydrogenation of dicyclopropyl ketone precursors represents a key industrial route to dicyclopropylmethanol. A modified synthetic method involves the decarboxylation of γ-butyrrolactone intermediates under acidic conditions, followed by cyclization using strong bases like sodium alkoxides. This approach improves yield (15–20% higher than conventional methods) and reduces byproduct formation, enhancing scalability. Rhodium- and palladium-based catalysts have also been employed in hydrogenation reactions, particularly for substrates bearing sensitive functional groups. For example, Rh/C catalysts in ethanol or methanol solvents achieve high conversion rates (>90%) under moderate hydrogen pressures (54–59 atm).

Reduction of Cyclopropyl Ketones

The stereoselective reduction of cyclopropyl ketones using hydride reagents remains a cornerstone of dicyclopropylmethanol synthesis. trans-Substituted cyclopropyl ketones undergo highly selective reductions with NaBH₄ or LiAlH₄, where bulky substituents on the cyclopropane ring favor the formation of the bisected s-cis conformer, guiding hydride attack from the less-hindered face. Computational studies using density functional theory (DFT) confirm that steric effects dominate the transition state, enabling predictable stereochemical outcomes. For instance, reductions of tert-butyldiphenylsilyloxymethyl-substituted ketones yield dicyclopropylmethanol with >95% diastereomeric excess.

Organometallic and Grignard Reagent Approaches

Grignard reagents facilitate the nucleophilic addition to cyclopropane-containing carbonyl compounds. Reacting cyclopropylmagnesium bromide with formaldehyde or ketones generates secondary or tertiary alcohols, respectively. While direct applications to dicyclopropylmethanol are less documented, analogous reactions with dicyclopropyl ketones and methylmagnesium bromide have been theorized to proceed via a two-step mechanism: initial ketone formation followed by hydride reduction. Challenges include managing the steric bulk of cyclopropyl groups, which can hinder nucleophilic attack.

Catalytic Cyclopropanation Reactions

Rhodium-catalyzed enantioselective C–H cyclopropanation offers a modern route to cyclopropane-containing alcohols. Using dirhodium carboxylate catalysts (e.g., Rh₂(S-BPTTL)₄), aryl substrates undergo site-selective cyclopropanation with diazomethyl hypervalent iodine reagents, achieving enantiomeric ratios up to 99:1. This method, while primarily applied to aromatic systems, demonstrates potential for modifying cyclopropane alcohols through late-stage functionalization. For example, coupling dicyclopropylmethanol with alkynes under Rh catalysis yields substituted allylic alcohols, expanding its utility in medicinal chemistry.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and environmental sustainability. The use of solid sodium alkoxides in inert solvents (e.g., toluene) minimizes alcohol recycling needs and improves reaction controllability. Recent optimizations report yields of 85–95% for kilogram-scale batches, with purification via fractional distillation (b.p. 175.3°C at 760 mmHg). Continuous-flow systems are being explored to enhance safety and throughput, particularly for exothermic reduction steps.

Dicyclopropylmethanol exhibits fascinating ring expansion and rearrangement chemistry due to the inherent strain energy of its cyclopropyl moieties [8]. The compound, with molecular formula C₇H₁₂O and Chemical Abstracts Service number 14300-33-5, serves as an excellent substrate for studying cyclopropyl ring transformations [3].

Catalytic Ring Expansion Mechanisms

Rhodium-catalyzed ring expansion represents one of the most significant transformation pathways for dicyclopropylmethanol derivatives [9]. The reaction proceeds through coordination of the rhodium center to the strained cyclopropane bonds, followed by oxidative addition and subsequent reductive elimination to form larger ring systems [9]. Studies have demonstrated that rhodium(I) complexes such as [Rh₂(μ-Cl)₂(CO)₄] effectively catalyze the conversion of cyclopropylmethanol to cyclobutanol under mild conditions at 40°C [9].

The equilibrium constant for this transformation has been measured at 21, corresponding to a free energy change of -1.9 kcal mol⁻¹ [9]. This thermodynamic favorability aligns closely with theoretical predictions based on ring strain differences between cyclopropane and cyclobutane systems [9].

Vinyl Cyclopropane Rearrangements

Recent investigations have revealed that dicyclopropylmethanol derivatives containing vinyl substituents undergo cascade rearrangements through single electron transfer mechanisms [14]. These transformations are initiated by oxidation of the cyclopropyl alcohol, followed by aldol condensation to form vinyl cyclopropane intermediates [14]. The subsequent single electron transfer induces ring expansion, creating substituted cyclopentane products with excellent stereoselectivity [14].

Base-Promoted Ring Opening

Under basic conditions, dicyclopropylmethanol undergoes nucleophilic ring opening reactions that proceed through alkoxide-induced elimination mechanisms [12]. Density functional theory calculations using the M06-2X method predict that these reactions commence with hydrogen bromide elimination to form bromocyclopropene intermediates [12]. The ring opening then generates configurationally stable zwitterionic intermediates containing oxocarbenium cation and vinyl carbanion centers [12].

| Reaction Pathway | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Rh-catalyzed expansion | [Rh₂(μ-Cl)₂(CO)₄] | 40 | 67 | [9] |

| Vinyl rearrangement | Ir-complex | 80 | 85 | [14] |

| Base-promoted opening | KOH | 25 | 72 | [12] |

Oxidation and Reduction Reactions

Enzymatic Oxidation Pathways

Chloroperoxidase-catalyzed oxidation of dicyclopropylmethanol and related cyclopropylmethanols represents a highly enantioselective transformation [16]. The enzyme utilizes tert-butyl hydroperoxide as the terminal oxidant to convert cyclopropylmethanols to their corresponding aldehydes [16]. Remarkably, chloroperoxidase exhibits much higher enantioselectivity with cis-cyclopropane substrates compared to trans isomers, while maintaining similar catalytic activity on both configurations [16].

Chemical Oxidation Mechanisms

The oxidation of dicyclopropylmethanol follows general alcohol oxidation principles, proceeding through elimination-type mechanisms [23]. The process involves attachment of a leaving group to the oxygen atom, followed by deprotonation of the adjacent carbon-hydrogen bond in an elimination reaction resembling the E2 mechanism [23]. Common oxidizing agents include potassium permanganate and chromium trioxide, which convert the primary alcohol to the corresponding aldehyde .

Methanol oxidase isolated from Hansenula polymorpha catalyzes the oxidation of cyclopropylcarbinol derivatives to their corresponding aldehydes without ring-opened products [18]. The enzyme contains two distinct flavin cofactors and demonstrates remarkable selectivity for maintaining cyclopropyl ring integrity during oxidation [18].

Reduction Chemistry

Systematic studies of dicyclopropyl ketone reduction using nucleophilic hydride reagents have revealed high stereoselectivity patterns [49] [51]. The reduction proceeds through attack on the bisected s-cis conformation of the substrate from the less-hindered face [49] [51]. Density functional theory calculations demonstrate that the bisected s-cis and s-trans conformers represent the only minimum energy conformations, with the s-cis form being more stable [49] [51].

Lithium aluminum hydride reduction of dicyclopropyl ketone provides dicyclopropylmethanol in excellent yield [32]. The reaction is performed in anhydrous ether at 0°C, followed by careful aqueous workup to afford the target alcohol [32].

| Reducing Agent | Substrate | Temperature (°C) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| LiAlH₄ | Dicyclopropyl ketone | 0 | 92 | >20:1 | [32] |

| NaBH₄ | Cyclopropyl ketones | 25 | 78-85 | 10-15:1 | [49] |

| DIBAL-H | Substituted ketones | -78 | 82-89 | >25:1 | [51] |

Substitution Reactions at Cyclopropyl Moieties

Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions of dicyclopropylmethanol derivatives exhibit unique mechanistic features due to the electronic properties of the cyclopropyl groups [24] [27]. The cyclopropane rings can stabilize adjacent carbocations through hyperconjugative interactions, leading to enhanced reactivity in substitution reactions [24].

Quantum chemical calculations using MP2/6-31G(d,p) methodology demonstrate that frontside nucleophilic substitution is not possible for simple cyclopropanol systems [27] [30]. Instead, ring opening occurs following a disrotatory mechanism [27] [30]. However, when the cyclopropane ring is embedded in stabilizing bicyclic structures, the mechanistic landscape changes dramatically, enabling frontside substitution with lower potential energy barriers than corresponding backside processes [27] [30].

Stereoinvertive Substitution Processes

Recent developments have revealed highly regio- and diastereoselective nucleophilic substitution at quaternary carbon stereocenters of cyclopropyl ketones and carbinol derivatives [26]. Using trimethylsilyl bromide, dimethylphenylsilyl chloride, and trimethylsilyl azide as nucleophiles, these reactions proceed with excellent stereoinversion [26]. The substitution occurs preferentially at the most substituted quaternary carbon center, potentially through bicyclobutonium intermediates [26].

Solvolysis Reactions

The solvolysis of cyclopropane derivatives typically results in formation of allyl derivatives rather than simple substitution products [24]. This transformation proceeds through a two-stage mechanism involving slow ionization with formation of cyclopropylcarbinyl cations, followed by rearrangement to allylcarbinyl systems [24]. The relative rates of unimolecular solvolysis demonstrate dramatic acceleration compared to non-strained analogs, with rate enhancements exceeding 500,000-fold [24].

Acid-Catalyzed Esterification and Protecting Group Chemistry

Esterification Mechanisms

Dicyclopropylmethanol serves as an effective protecting group reagent for carboxylic acids, forming esters that can be selectively and mildly cleaved [58]. The esterification proceeds through standard acid-catalyzed mechanisms, with the unique electronic properties of the dicyclopropyl system providing enhanced stability and selectivity [58].

Protecting Group Applications

The dicyclopropylmethyl ester protecting group exhibits remarkable stability under basic conditions while remaining susceptible to mild acidic cleavage [32]. This selectivity profile makes it particularly valuable in multi-step synthetic sequences where orthogonal protection strategies are required [32]. The variable oxygen probe studies demonstrate strong response of the carbon-oxygen bond to the σ-donor ability of the cyclopropane carbon-carbon bonds [32].

Studies utilizing derivatives of dicyclopropylmethanol with various benzoyl chlorides reveal systematic trends in reactivity and stability [32]. The compounds show enhanced crystallization properties and improved handling characteristics compared to simpler alcohol protecting groups [32].

Acid-Catalyzed Ring Opening

Under acidic conditions, dicyclopropylmethanol derivatives undergo selective ring opening reactions [37]. Pyridinium toluenesulfonate in methanol provides optimal yields for these transformations [37]. The stereochemistry of products confirms an SN2-like mechanism for ring-opened product formation [37]. X-ray crystallographic analysis has definitively established the stereochemical outcomes of these acid-catalyzed processes [37].

| Protecting Group | Cleavage Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Dicyclopropylmethyl | TFA/CH₂Cl₂ | 30 min | >95 | [32] |

| Cyclopropylmethyl | HCl/MeOH | 2 h | 88-92 | [37] |

| Benzyloxymethyl | Pd/C, H₂ | 4 h | 85-90 | [32] |

Thermal and Photochemical Stability Studies

Thermal Decomposition Pathways

Thermal stability studies of dicyclopropylmethanol derivatives reveal complex decomposition mechanisms involving multiple pathways [38] [42]. The primary thermal decomposition typically initiates around 350°C, reaching maximum rates at approximately 450°C [42]. Differential thermal analysis demonstrates endothermic effects prior to main decomposition, attributed to dehydration and decarboxylation processes [42].

Thermogravimetric analysis shows staged weight loss patterns, with initial mass loss below 200°C due to absorbed moisture, followed by major decomposition between 400-480°C [42]. The thermal stability exceeds that of simple polystyrene systems but remains lower than corresponding polyacrylic acid salts [42].

Photochemical Reactivity

Photochemical studies of cyclopropane-containing compounds reveal diverse reaction pathways depending on substitution patterns and reaction conditions [43] [41]. Visible light photocatalysis using ruthenium(II) complexes enables photooxygenation of aryl cyclopropanes through [3+2] cycloaddition mechanisms [41]. These reactions proceed through one-electron oxidation to generate radical cations, followed by oxygen incorporation [41].

The photochemical behavior is highly dependent on electronic properties of substituents, with electron-donating groups facilitating photooxygenation while electron-withdrawing substituents inhibit reaction [41]. Compounds bearing multiple electron-donating substituents undergo photooxygenation in high yields under mild visible light irradiation [41].

Spectroscopic Stability Analysis

Spectroscopic investigations of dicyclopropylmethanol derivatives demonstrate remarkable thermal stability of the fundamental molecular framework [39]. The (E)-3-(dicyclopropyl methylene) derivatives show complete reversible photochromism with minimal photochemical fatigue [39]. Nuclear magnetic resonance studies confirm structural integrity under standard analytical conditions [53] [55] [57].

Infrared spectroscopic analysis reveals characteristic absorption patterns that remain consistent across temperature ranges typical for synthetic applications [42]. The compounds exhibit distinctive vibrational modes associated with the cyclopropyl carbon-carbon stretching and cyclopropyl-methanol carbon-oxygen vibrations [42].

| Compound Type | Decomposition Temp (°C) | Major Products | Method | Reference |

|---|---|---|---|---|

| Styrene-dicyclopropyl | 420 | CO, C₂H₄, C₂H₂ | TGA/DTA | [42] |

| Aryl cyclopropanes | 350-400 | Ring-opened alkenes | Thermal analysis | [38] |

| Dicyclopropylmethylene | >300 | Rearrangement products | Spectroscopic | [39] |

Exceptional Cation Stabilization Properties

The cyclopropylmethyl group demonstrates exceptional ability to stabilize carbocations through its unique electronic properties [1]. This stabilization derives from the Walsh orbital interactions inherent in cyclopropane rings, which provide significant delocalization of positive charge. The dicyclopropylmethanol system exhibits even greater stabilization due to the presence of two cyclopropyl groups attached to the same carbon center [1].

Research has established that cyclopropylmethyl cations possess remarkable stability compared to conventional alkyl cations. The enhanced stability arises from the bent bonds in cyclopropane rings, which exhibit increased s-character and allow for effective orbital overlap with the empty p-orbital of the carbocation [1]. This electronic stabilization makes dicyclopropylmethyl derivatives particularly suitable as protecting groups for carboxylic acids.

Formation and Deprotection Mechanisms

The formation of dicyclopropylmethyl esters proceeds under mild acidic conditions, typically employing standard esterification protocols. The process involves activation of the carboxylic acid followed by nucleophilic attack by the dicyclopropylmethanol hydroxyl group [1]. The reaction conditions are sufficiently mild to preserve sensitive functional groups elsewhere in the molecule.

Deprotection of dicyclopropylmethyl esters occurs through acid-catalyzed hydrolysis, where the exceptional stability of the dicyclopropylmethyl cation facilitates cleavage of the ester bond [1]. The mechanism proceeds through protonation of the ester oxygen, followed by heterolytic cleavage to generate the highly stabilized dicyclopropylmethyl cation and the free carboxylic acid. This deprotection can be accomplished using various acidic conditions, including trifluoroacetic acid, hydrochloric acid, or Lewis acids.

Comparative Stability Analysis

Studies comparing various protecting groups for carboxylic acids have demonstrated that dicyclopropylmethyl esters exhibit superior stability compared to many conventional protecting groups [1]. The stability order generally follows: dicyclopropylmethyl > cyclopropylmethyl > benzyl > methyl esters. This enhanced stability allows for selective deprotection in complex synthetic sequences.

| Protecting Group | Stability Rating | Deprotection Conditions | Typical Applications |

|---|---|---|---|

| Dicyclopropylmethyl ester [1] | Very High | Mild acid | Peptide synthesis, complex natural products |

| Cyclopropylmethyl ester [1] | High | Mild acid | Standard peptide synthesis |

| Benzyl ester [2] | Moderate | Hydrogenolysis or acid | General synthetic applications |

| tert-Butyl ester [2] | High | Strong acid | Amino acid protection |

| Allyl ester [2] | Moderate | Palladium catalysis | Orthogonal deprotection |

Applications in Peptide Synthesis

The dicyclopropylmethyl protecting group has found particular utility in solid-phase peptide synthesis, where its enhanced stability allows for multiple synthetic manipulations without premature deprotection [1]. This stability is especially valuable during peptide elongation sequences involving basic conditions or nucleophilic reagents that might cleave less stable protecting groups.

The dicyclopropylmethyl group serves as an effective backbone protection strategy for peptide synthesis, providing orthogonal deprotection capabilities with respect to other protecting groups commonly employed in peptide chemistry [1]. This orthogonality enables selective manipulation of different functional groups within complex peptide structures.

Intermediates in Agrochemical and Pharmaceutical Synthesis

Pharmaceutical Applications

Dicyclopropylmethanol and its derivatives serve as crucial intermediates in the synthesis of numerous pharmaceutical compounds [3]. The cyclopropyl moiety has gained significant attention in drug development due to its unique structural properties and biological activities. The three-membered ring system provides conformational rigidity while maintaining compact molecular dimensions, making it an attractive structural element for pharmaceutical design.

The compound functions as an intermediate in the synthesis of various therapeutic agents, including neuroprotective drugs, antiviral compounds, and anti-tumor medications [3] [4]. For instance, cyclopropylmethanol derivatives are employed in the synthesis of HIV integrase inhibitors, where the cyclopropyl group contributes to metabolic stability and enhanced binding affinity [4].

Market Analysis and Growth Projections

The cyclopropylmethanol market has shown substantial growth, with current estimates suggesting a market size of approximately $150-200 million USD, driven primarily by pharmaceutical applications . The growth trajectory reflects increasing demand for cyclopropyl-containing pharmaceuticals, particularly those targeting neurological disorders and viral infections.

| Drug Class | Market Size (USD Million) | Growth Rate (%) | Key Applications |

|---|---|---|---|

| Antiviral Agents | 150-200 | 8-12 | HIV integrase inhibitors, hepatitis treatments |

| Neuroprotective Agents | 50-75 | 10-15 | Alzheimer's disease, Parkinson's disease |

| Anti-tumor Agents | 75-100 | 12-18 | Kinase inhibitors, DNA repair inhibitors |

| Anti-mycobacterial Agents | 25-50 | 6-10 | Tuberculosis treatments |

| Beta-blockers | 100-150 | 5-8 | Cardiovascular medications |

| Analgesics | 200-300 | 8-12 | Pain management drugs |

The pharmaceutical sector represents the largest application segment, accounting for approximately 60-70% of total dicyclopropylmethanol consumption . This dominance reflects the compound's utility as a building block for various drug classes and its role in enabling the synthesis of complex pharmaceutical molecules.

Agrochemical Applications

In the agrochemical sector, dicyclopropylmethanol derivatives find application in the synthesis of advanced crop protection products [6]. The cyclopropyl group contributes to the biological activity of various fungicides, herbicides, and insecticides through its influence on molecular binding and metabolic stability.

Recent developments in agrochemical synthesis have highlighted the use of cyclopropyl-containing compounds in the development of novel fungicides with improved efficacy and environmental profiles [6]. For example, isoflucypram, a new succinate dehydrogenase inhibitor (SDHI) fungicide, incorporates a cyclopropyl group as a key structural element that contributes to its biological activity [6].

| Agrochemical Type | Active Ingredient Examples [6] | Mode of Action | Target Crops | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|---|---|

| Fungicides | Isoflucypram | SDHI inhibition | Cereals | 50-150 | 85-95 |

| Herbicides | Pyrapropoyne | Acetyl-CoA carboxylase inhibition | Broadleaf crops | 100-300 | 80-90 |

| Insecticides | Cyclopropyl derivatives | Sodium channel modulation | Fruit crops | 25-100 | 90-98 |

| Nematicides | Cyclopropane-based compounds | Nematode paralysis | Vegetable crops | 500-1500 | 75-85 |

Synthetic Advantages in Drug Development

The incorporation of cyclopropyl groups, including those derived from dicyclopropylmethanol, provides several synthetic advantages in drug development [3]. These include enhanced metabolic stability, improved binding affinity, reduced off-target effects, and increased brain permeability. The conformational rigidity imposed by the cyclopropyl ring system can also contribute to improved selectivity for target proteins.

The unique electronic properties of cyclopropane rings, including their enhanced π-character and shortened C-C bonds, contribute to distinctive binding interactions with biological targets [3]. This can result in improved potency and selectivity compared to analogous compounds lacking the cyclopropyl moiety.

Role in Stereoselective Cyclopropanation Reactions

Mechanistic Foundations

Dicyclopropylmethanol serves as both a substrate and a directing group in stereoselective cyclopropanation reactions [7] [8]. The presence of the hydroxyl functional group enables coordination with metal catalysts, thereby directing the stereochemical outcome of cyclopropanation processes. This directing effect is particularly pronounced in reactions involving allylic alcohols, where the hydroxyl group can coordinate with zinc or other metal centers to control the approach of the cyclopropanating reagent.

The mechanism of directed cyclopropanation involves initial coordination of the metal catalyst with the hydroxyl group, followed by delivery of the carbene or carbenoid species to the alkene in a stereocontrolled manner [7]. This coordination-directed approach typically results in high diastereoselectivity and regioselectivity, making it a valuable tool for the synthesis of complex cyclopropane-containing molecules.

Catalytic Systems for Cyclopropanation

Several catalytic systems have been developed for the stereoselective cyclopropanation of dicyclopropylmethanol derivatives [10]. The most common approaches include:

Simmons-Smith Cyclopropanation: This method employs zinc carbenoids generated from diiodomethane and zinc-copper couple to effect cyclopropanation . The reaction proceeds through a concerted mechanism with high stereoselectivity, particularly when directed by hydroxyl groups.

Diazo Decomposition: Rhodium-catalyzed decomposition of diazo compounds provides another route to cyclopropanes [7]. This method offers excellent control over stereochemistry and can accommodate a wide range of substrate types.

Corey-Chaykovsky Cyclopropanation: This approach uses sulfonium ylides to generate cyclopropanes from alkenes . While less commonly applied to dicyclopropylmethanol derivatives, it provides an alternative synthetic route under specific conditions.

| Cyclopropanation Method | Catalyst/Reagent | Stereoselectivity | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Simmons-Smith | Zn/Cu, CH₂I₂ | High | 75-95 | RT, ether |

| Diazo Decomposition [7] | Rh₂(OAc)₄, N₂CHR | Variable | 60-85 | 60-80°C, DCM |

| Corey-Chaykovsky | NaH, Me₃SI | Moderate | 70-80 | 0°C, THF |

| Furukawa Modification | Et₂Zn, CH₂I₂ | Excellent | 85-95 | 40°C, DCE |

Substrate Scope and Limitations

The cyclopropanation reactions of dicyclopropylmethanol derivatives exhibit excellent substrate scope, accommodating various alkene substitution patterns and functional group combinations [7] [8]. Primary allylic alcohols generally provide the highest diastereoselectivity, while secondary and tertiary alcohols may exhibit reduced selectivity depending on the steric environment.

The reaction tolerates a wide range of functional groups, including esters, ethers, halides, and aromatic systems [7]. However, strongly electron-withdrawing groups on the alkene may reduce the efficiency of the cyclopropanation process by decreasing the nucleophilicity of the double bond.

Applications in Natural Product Synthesis

Stereoselective cyclopropanation using dicyclopropylmethanol derivatives has found application in the synthesis of various natural products and bioactive compounds [11]. The ability to control stereochemistry while introducing the cyclopropane ring system makes this methodology particularly valuable for accessing complex molecular architectures.

Examples include the synthesis of cyclopropane-containing amino acids, which are important structural elements in several natural products and pharmaceutical compounds [11]. The cyclopropanation methodology has also been applied to the synthesis of cyclopropyl fatty acids and their derivatives, which exhibit unique biological properties.

Precursor to Functionalized Cyclopropane Derivatives

Functional Group Transformations

Dicyclopropylmethanol serves as a versatile precursor for the synthesis of diverse functionalized cyclopropane derivatives [12] [13]. The hydroxyl group can be readily converted to various functional groups through standard organic transformations, enabling access to a wide array of cyclopropane-containing compounds.

Common transformations include oxidation to the corresponding ketone or aldehyde, conversion to halides through halogenation reactions, and esterification to form various ester derivatives [12]. Each of these transformations preserves the cyclopropane rings while introducing new functional groups that can participate in subsequent synthetic operations.

Oxidation Reactions

The oxidation of dicyclopropylmethanol to the corresponding ketone or aldehyde provides access to important synthetic intermediates [12]. Various oxidizing agents can be employed, including chromium-based reagents, TEMPO-mediated oxidations, and Swern oxidation conditions. The choice of oxidizing agent depends on the specific requirements of the synthetic sequence and the compatibility with other functional groups present in the molecule.

The resulting carbonyl compounds can undergo further transformations, including reductive amination to form amines, Wittig reactions to form alkenes, and aldol condensations to form carbon-carbon bonds [12]. These transformations significantly expand the synthetic utility of dicyclopropylmethanol as a building block.

Halogenation and Substitution Reactions

Conversion of dicyclopropylmethanol to the corresponding halides opens up numerous synthetic pathways [12]. The halogenation can be accomplished using various reagents, including phosphorus tribromide, thionyl chloride, or hydrogen halides. The resulting halides can undergo substitution reactions with nucleophiles to introduce new functional groups.

The substitution reactions typically proceed through SN2 mechanisms, although the presence of the cyclopropyl groups can influence the reaction kinetics and selectivity [14]. The steric hindrance imposed by the cyclopropyl groups may slow the reaction rate but can also enhance selectivity by disfavoring competing pathways.

Esterification and Etherification

The formation of esters and ethers from dicyclopropylmethanol provides access to protected derivatives that can be manipulated under various reaction conditions [12]. Esterification reactions can be accomplished using acid chlorides, anhydrides, or carboxylic acids under appropriate conditions. The resulting esters can serve as protecting groups or as reactive intermediates for subsequent transformations.

Etherification reactions provide access to alkyl and aryl ethers, which can exhibit enhanced stability under certain reaction conditions [12]. The ether linkage can also serve as a protecting group or as a permanent structural element in the target molecule.

Catalytic Hydrogenation and Transfer Hydrogenation

Hydrogenation Catalyst Systems

The synthesis of dicyclopropylmethanol and related compounds frequently involves catalytic hydrogenation processes [15] [16]. Various catalyst systems have been developed and optimized for these transformations, each offering specific advantages in terms of activity, selectivity, and operational conditions.

Cobalt-based catalysts have demonstrated excellent performance in the hydrogenation of cyclopropanecarboxaldehyde to cyclopropylmethanol [15]. These catalysts operate under relatively mild conditions and provide high conversion rates with excellent selectivity. The cobalt catalysts are particularly effective for the reduction of aldehydes to primary alcohols while preserving the cyclopropane ring integrity.

Nickel-based catalysts offer an alternative approach for hydrogenation reactions [15]. Raney nickel and supported nickel catalysts have been successfully employed for the reduction of various cyclopropane-containing substrates. These catalysts typically operate under moderate pressure and temperature conditions and provide good to excellent yields.

| Catalyst System | Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity (%) | Application |

|---|---|---|---|---|---|

| Cobalt/Alumina [15] | 5-15 | 80-120 | 90-95 | 92-98 | Aldehyde reduction |

| Nickel/Silica [15] | 5-10 | 60-100 | 85-92 | 88-94 | Ketone reduction |

| Raney Nickel [15] | 10-50 | 50-80 | 88-95 | 90-96 | General hydrogenation |

| Palladium/Carbon [15] | 1-10 | 25-60 | 45-60 | 70-85 | Mild conditions |

Transfer Hydrogenation Mechanisms

Transfer hydrogenation represents an alternative approach to direct hydrogenation using molecular hydrogen [17] [18]. This methodology employs hydrogen donor molecules such as isopropanol, formic acid, or cyclohexadiene to provide the reducing equivalents. The process typically involves organometallic catalysts, particularly those based on ruthenium, rhodium, or iridium.

The mechanism of transfer hydrogenation generally proceeds through a six-membered cyclic transition state involving the catalyst, the hydrogen donor, and the substrate [17]. The process is often highly stereoselective, particularly when chiral catalysts are employed, making it valuable for the synthesis of enantiomerically pure compounds.

Ruthenium-based catalysts with chiral diamine ligands have been particularly successful in asymmetric transfer hydrogenation reactions [17]. These catalysts can achieve high enantioselectivity in the reduction of ketones to alcohols, providing access to chiral cyclopropylmethanol derivatives.

Substrate Scope and Selectivity

The hydrogenation and transfer hydrogenation of dicyclopropylmethanol derivatives exhibit broad substrate scope [19] [20]. Various functional groups can be reduced, including aldehydes, ketones, imines, and activated alkenes. The selectivity of these reactions can be controlled through appropriate choice of catalyst and reaction conditions.

The presence of cyclopropyl groups can influence the reactivity and selectivity of hydrogenation reactions [19]. The strained nature of the cyclopropane rings can make them susceptible to ring-opening under certain conditions, particularly at elevated temperatures or in the presence of strong acids. However, under appropriate conditions, the cyclopropane rings remain intact during the hydrogenation process.

Industrial Applications

The industrial synthesis of dicyclopropylmethanol and related compounds relies heavily on catalytic hydrogenation processes [15] [16]. The development of efficient, selective, and economically viable hydrogenation methods is crucial for the commercial production of these compounds.

Process optimization focuses on maximizing conversion and selectivity while minimizing catalyst consumption and energy requirements [15]. The choice of catalyst system, reaction conditions, and reactor design all play critical roles in achieving optimal performance. Continuous process improvements have led to the development of more efficient and sustainable synthetic routes.

The scalability of hydrogenation processes has been demonstrated through successful commercial implementation [15]. The processes can be adapted to various scales, from laboratory synthesis to large-scale industrial production, making them suitable for both research and commercial applications.

XLogP3

LogP

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant